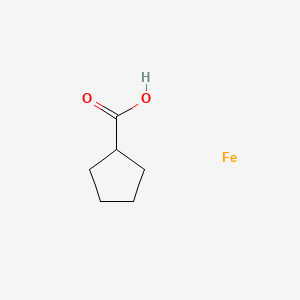
Cyclopentanecarboxylic acid;iron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentanecarboxylic acid is an organic compound with the formula C₆H₁₀O₂. It is a colorless, nonvolatile oil that can be produced by the palladium-catalyzed hydrocarboxylation of cyclopentene
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Palladium-Catalyzed Hydrocarboxylation: : Cyclopentanecarboxylic acid can be synthesized by the palladium-catalyzed hydrocarboxylation of cyclopentene. The reaction involves cyclopentene, carbon monoxide, and water, and is typically carried out under high pressure and temperature .
[ \text{C}_5\text{H}_8 + \text{CO} + \text{H}_2\text{O} \rightarrow \text{C}_5\text{H}_9\text{CO}_2\text{H} ]
-
Oxidation of Cyclopentanol: : Another method involves the oxidation of cyclopentanol using strong oxidizing agents such as chromic acid or potassium permanganate .
Industrial Production Methods
Industrial production of cyclopentanecarboxylic acid often employs the palladium-catalyzed hydrocarboxylation method due to its efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Cyclopentanecarboxylic acid can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate.
Reduction: It can be reduced to cyclopentanemethanol using reducing agents such as lithium aluminum hydride.
Substitution: The carboxylic acid group can be substituted with other functional groups through various chemical reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Lithium aluminum hydride.
Catalysts: Palladium for hydrocarboxylation reactions.
Major Products
Oxidation: Produces cyclopentanone or other oxidized derivatives.
Reduction: Produces cyclopentanemethanol.
Substitution: Produces various substituted cyclopentane derivatives.
Applications De Recherche Scientifique
Catalysis
Cyclopentanecarboxylic acid;iron is utilized as a catalyst in several organic synthesis reactions. Its catalytic properties are particularly valuable in:
- Hydrogenation Reactions : It promotes the addition of hydrogen to unsaturated compounds.
- Polymerization Reactions : The compound aids in the formation of polymers through various mechanisms.
Bioinorganic Chemistry
In bioinorganic chemistry, this compound serves as a model compound for studying iron-containing enzymes. Its applications include:
- Enzyme Mechanisms : The compound helps elucidate the mechanisms of iron-dependent enzymes, providing insights into their biochemical pathways.
- Redox Activity : The iron(II) can be oxidized to iron(III), facilitating electron transfer processes crucial in biological systems.
Medicinal Chemistry
The potential therapeutic applications of this compound are under investigation, particularly in cancer treatment:
- Anticancer Activity : Research indicates that it can induce apoptosis in cancer cells through oxidative stress mechanisms. For example, studies have shown its effectiveness against triple-negative breast cancer cell lines by increasing reactive oxygen species (ROS) levels and activating caspases.
- Antimicrobial Properties : In vitro tests demonstrate that the compound effectively inhibits the growth of various bacterial strains, suggesting potential applications in developing new antibiotics.
Anticancer Activity
A study demonstrated that this compound induces apoptosis in MCF-7 breast cancer cells through oxidative stress mechanisms. This was evidenced by increased ROS levels and activation of caspases.
Antimicrobial Properties
In vitro tests showed that the compound effectively inhibited the growth of various bacterial strains, indicating its potential as a novel antimicrobial agent.
Chemical Reactions and Stability
This compound is stable under standard laboratory conditions but can undergo various chemical transformations:
- Oxidation : It can be oxidized to form ferrocenium ions.
- Reduction : The iron(III) form can be reduced back to iron(II) using reducing agents like sodium borohydride.
Mécanisme D'action
The mechanism of action of cyclopentanecarboxylic acid involves its interaction with various molecular targets and pathways. For instance, in the pharmaceutical industry, it acts as a precursor in drug synthesis, where it undergoes various chemical transformations to produce active pharmaceutical ingredients .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanecarboxylic Acid: Similar in structure but with a six-membered ring.
Cyclopentaneacetic Acid: Similar but with an acetic acid group instead of a carboxylic acid group.
Cyclopentanol: The alcohol derivative of cyclopentane.
Uniqueness
Cyclopentanecarboxylic acid is unique due to its five-membered ring structure combined with a carboxylic acid group, which imparts specific chemical properties and reactivity that are distinct from its six-membered ring counterparts .
Propriétés
Formule moléculaire |
C6H10FeO2 |
|---|---|
Poids moléculaire |
169.99 g/mol |
Nom IUPAC |
cyclopentanecarboxylic acid;iron |
InChI |
InChI=1S/C6H10O2.Fe/c7-6(8)5-3-1-2-4-5;/h5H,1-4H2,(H,7,8); |
Clé InChI |
FWNPBWWNSVJFOV-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C(=O)O.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















